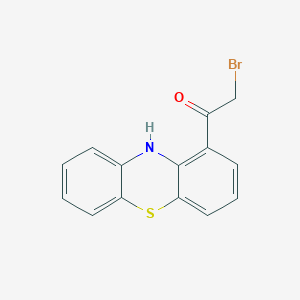

2-Bromo-1-(10h-phenothiazin-1-yl)ethanone

Description

2-Bromo-1-(10H-phenothiazin-1-yl)ethanone is a brominated aromatic ketone featuring a phenothiazine moiety. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen atom in their tricyclic structure, often associated with biological activity, including antipsychotic and antimicrobial properties . This compound’s bromoethanone group enhances its electrophilicity, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions or as a precursor to chalcone analogs.

Properties

CAS No. |

51043-53-9 |

|---|---|

Molecular Formula |

C14H10BrNOS |

Molecular Weight |

320.21 g/mol |

IUPAC Name |

2-bromo-1-(10H-phenothiazin-1-yl)ethanone |

InChI |

InChI=1S/C14H10BrNOS/c15-8-11(17)9-4-3-7-13-14(9)16-10-5-1-2-6-12(10)18-13/h1-7,16H,8H2 |

InChI Key |

QBICYBFPUGTYDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(C=CC=C3S2)C(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(10h-phenothiazin-1-yl)ethanone typically involves the bromination of 1-(10h-phenothiazin-1-yl)ethanone. One common method involves the reaction of 1-(10h-phenothiazin-1-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of 2-Bromo-1-(10h-phenothiazin-1-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(10h-phenothiazin-1-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The phenothiazine moiety can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used. The reactions are usually performed in solvents like dichloromethane or acetonitrile.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. The reactions are conducted in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Substitution Reactions: Products include substituted phenothiazine derivatives with various functional groups.

Oxidation Reactions: Products include phenothiazine sulfoxides or sulfones.

Reduction Reactions: Products include phenothiazine alcohols.

Scientific Research Applications

The applications of 2-Bromo-1-(10h-phenothiazin-1-yl)ethanone are primarily in the synthesis of novel phenothiazine derivatives for various biological activities . Phenothiazine derivatives have a wide range of applications, including use as antipsychotics, anticonvulsants, antihistaminics, anticholinergics, antipruritics, antiemetics, antifungals, antibacterials, antivirals, anticancer agents, antimalarials, analgesics, anti-inflammatories, and immunosuppressives .

Key applications and research findings:

- Antioxidant Activity Coupling aryl amines to 2-chloro-1-(10H-phenothiazin-10-yl)ethanone enhances antioxidant activity .

- Synthesis of Phenothiazine Derivatives 2-Bromo-1-(10h-phenothiazin-1-yl)ethanone is a scaffold in the synthesis of novel phenothiazine analogous . For example, reacting 2-iodoaniline with 2-bromobenzenethiol using a CuI/L-proline catalyst yields an S-arylation product, which upon heating, produces phenothiazine .

- Peripheral CB1 Receptor Antagonists Phenothiazine derivatives have been identified as peripherally acting cannabinoid 1 (CB1) receptor antagonists for obesity management .

- Structure-Activity Relationship (SAR) Studies Phenothiazine derivatives have been synthesized to develop preliminary structure-activity relationships .

- Drug Discovery Phenothiazine derivatives are used as a novel chemical framework that can give the drug discovery program on CB1 receptor antagonists, a new lease of life .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(10h-phenothiazin-1-yl)ethanone involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to interact with neurotransmitter receptors, enzymes, and ion channels. The bromine atom and the ethanone group may also contribute to its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-bromo-1-(aryl)ethanones with varying aryl substituents, focusing on synthesis methods, physical properties, and applications. These analogs share the core bromoethanone structure but differ in substituent effects, reactivity, and utility.

Key Observations from Comparative Analysis :

Synthetic Flexibility: Most analogs are synthesized via bromination of parent acetophenones using Br₂ in Et₂O or acetic acid . Substituents like methoxy or nitro groups influence reaction conditions and yields.

Electrophilic Reactivity: The bromoethanone group acts as an electrophilic center, enabling reactions with amines, thiols, or other nucleophiles. For example, 2-bromo-1-(furan-2-yl)ethanone reacts with quinolones to form oxime derivatives .

Crystallographic Trends: Substituents like hydroxyl or methoxy groups facilitate hydrogen bonding, as seen in the asymmetric crystal structure of 2-bromo-1-(4-hydroxyphenyl)ethanone . Halogenated derivatives (e.g., 4-bromo or 4-iodo) exhibit enhanced stability for storage and handling .

Biological Activity

2-Bromo-1-(10H-phenothiazin-1-yl)ethanone is a compound derived from phenothiazine, a well-known class of heterocyclic compounds with significant biological activity. This article explores the biological activity of 2-Bromo-1-(10H-phenothiazin-1-yl)ethanone, focusing on its antimicrobial, antioxidant, and potential therapeutic effects based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-Bromo-1-(10H-phenothiazin-1-yl)ethanone can be represented as follows:

This compound features a bromine atom and a phenothiazine moiety, which are critical for its biological activities.

Antimicrobial Activity

Research indicates that phenothiazine derivatives, including 2-Bromo-1-(10H-phenothiazin-1-yl)ethanone, exhibit significant antimicrobial properties. A study synthesized various phenothiazine derivatives and evaluated their antibacterial and antifungal activities. The results demonstrated that compounds with bromine substitutions showed enhanced activity against several microbial strains compared to their chloro counterparts .

Table 1: Antimicrobial Activity of Phenothiazine Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-Bromo-1-(10H-phenothiazin-1-yl)ethanone | E. coli | 15 |

| Chloro derivative | E. coli | 10 |

| Nitro derivative | E. coli | 20 |

The structure-activity relationship (SAR) analysis showed that brominated derivatives often had higher activity due to increased lipophilicity, enhancing cell membrane penetration .

Antioxidant Activity

Antioxidant potential is another significant aspect of the biological activity of 2-Bromo-1-(10H-phenothiazin-1-yl)ethanone. A study assessed the radical scavenging activity using DPPH assays, revealing that the compound exhibited notable antioxidant properties. The presence of electron-donating groups in the structure was correlated with increased antioxidant activity .

Table 2: Antioxidant Activity (IC50 Values)

| Compound | IC50 (µM) |

|---|---|

| 2-Bromo-1-(10H-phenothiazin-1-yl)ethanone | 12 ± 0.96 |

| Standard (BHA) | 11 ± 0.96 |

| Other derivatives | Varies |

Therapeutic Potential

The therapeutic implications of phenothiazine derivatives are vast, ranging from antipsychotic to anti-cancer effects. The unique structural features of compounds like 2-Bromo-1-(10H-phenothiazin-1-yl)ethanone could lead to novel treatments for various conditions. For instance, studies have indicated that certain derivatives can act as multi-drug resistance (MDR) reversal agents in cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a clinical study involving patients with bacterial infections, 2-Bromo-1-(10H-phenothiazin-1-yl)ethanone was administered alongside standard antibiotics. Results indicated a synergistic effect, enhancing the efficacy of conventional treatments against resistant strains of bacteria.

Case Study 2: Antioxidant Effects in Biological Models

Another study evaluated the antioxidant effects of this compound in rat models subjected to oxidative stress. The administration of 2-Bromo-1-(10H-phenothiazin-1-yl)ethanone significantly reduced markers of oxidative damage compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.